molecular formula C9H12 B1427112 2-Phenyl-D5-propane CAS No. 97095-85-7

2-Phenyl-D5-propane

Cat. No. B1427112
CAS RN: 97095-85-7
M. Wt: 125.22 g/mol
InChI Key: RWGFKTVRMDUZSP-DKFMXDSJSA-N
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Patent
US07744828B2

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
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reactant
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Reaction Step Six
Name
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Type
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]([C:9]1C=CC=CC=1)[CH3:8]>O>[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
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0 (± 1) mol
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reactant
Smiles
C1=CC=CC=C1
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0 (± 1) mol
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reactant
Smiles
C1=CC=CC=C1
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Smiles
C1=CC=CC=C1
Step Five
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Smiles
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reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed with transalkylation effluent in a line 152
CUSTOM
Type
CUSTOM
Details
of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C
CUSTOM
Type
CUSTOM
Details
delivered to a hot adsorbent vessel
CUSTOM
Type
CUSTOM
Details
for the removal of ONCs
ADDITION
Type
ADDITION
Details
The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190
ADDITION
Type
ADDITION
Details
The mixture of benzene and DIB in a line 154

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07744828B2

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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reactant
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]([C:9]1C=CC=CC=1)[CH3:8]>O>[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
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0 (± 1) mol
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reactant
Smiles
C1=CC=CC=C1
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Name
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0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
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0 (± 1) mol
Type
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Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed with transalkylation effluent in a line 152
CUSTOM
Type
CUSTOM
Details
of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C
CUSTOM
Type
CUSTOM
Details
delivered to a hot adsorbent vessel
CUSTOM
Type
CUSTOM
Details
for the removal of ONCs
ADDITION
Type
ADDITION
Details
The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190
ADDITION
Type
ADDITION
Details
The mixture of benzene and DIB in a line 154

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07744828B2

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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reactant
Reaction Step Four
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]([C:9]1C=CC=CC=1)[CH3:8]>O>[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed with transalkylation effluent in a line 152
CUSTOM
Type
CUSTOM
Details
of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C
CUSTOM
Type
CUSTOM
Details
delivered to a hot adsorbent vessel
CUSTOM
Type
CUSTOM
Details
for the removal of ONCs
ADDITION
Type
ADDITION
Details
The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190
ADDITION
Type
ADDITION
Details
The mixture of benzene and DIB in a line 154

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.